molecular formula C28H40O6 B1259553 Surinone A

Surinone A

Cat. No.: B1259553
M. Wt: 472.6 g/mol
InChI Key: RTNTXKREQUWGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Surinone A is a complex organic compound characterized by the presence of a benzodioxole group, a long aliphatic chain, and a cyclohexene ring with hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Surinone A typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be synthesized from catechol and disubstituted halomethanes

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Surinone A can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group in the pentadecanoyl chain can be reduced to form alcohols.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Surinone A exerts its effects is likely related to its interaction with specific molecular targets and pathways. For example, the benzodioxole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Surinone A is unique due to its combination of a long aliphatic chain, a benzodioxole moiety, and a cyclohexene ring with hydroxyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Q & A

Basic Research Questions

Q. What are the primary methods for isolating and characterizing Surinone A from natural sources?

this compound is typically isolated via chromatographic techniques (e.g., column chromatography, HPLC) followed by structural elucidation using nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography . Key characterization steps include verifying its molecular formula (C₂₈H₄₀O₆) and optical rotation ([α]D²⁵ = −15.8º in CHCl₃), which are critical for confirming purity and stereochemistry . Researchers should cross-reference spectral data with existing databases (e.g., SciFinder, Reaxys) to avoid misidentification.

Q. How is the cytotoxic activity of this compound evaluated in vitro?

Standard protocols involve cell viability assays (e.g., MTT, SRB) against cancer cell lines such as HONE-1 (nasopharyngeal carcinoma) and NUGC-3 (gastric adenocarcinoma). Dose-response curves are generated at concentrations up to 50 μmol/L, with growth inhibition rates (e.g., 31% for HONE-1, 38% for NUGC-3) calculated relative to controls . Critical considerations include cell line authenticity (via STR profiling) and assay reproducibility across triplicate experiments.

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in this compound’s bioactivity data across studies?

Contradictions may arise from variations in extraction methods, solvent polarity, or cell culture conditions. To address this:

  • Perform metabolomic profiling of the source plant (Peperomia sui) to confirm seasonal or geographical variability in this compound yield .
  • Standardize cytotoxicity assays using identical cell passage numbers and culture media .
  • Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables in bioactivity datasets .

Q. How can researchers optimize the synthetic pathway for this compound to improve yield and scalability?

While total synthesis data for this compound is limited, analogous diterpenoid synthesis strategies suggest:

  • Retrosynthetic analysis focusing on the benzodioxole-pentadecanoyl moiety and cyclohexenone core .
  • Employing asymmetric catalysis for stereochemical control, particularly for the hydroxyl groups at C3 and C6 .
  • Using flow chemistry or enzymatic catalysis to enhance reaction efficiency and reduce byproducts .

Q. What methodologies are suitable for investigating this compound’s mechanism of action (MoA) at the molecular level?

MoA studies require a combination of:

  • Transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated cancer cells .
  • Protein-binding assays (e.g., SPR, ITC) to screen for interactions with apoptosis-related targets like Bcl-2 or caspases .
  • Molecular docking simulations using this compound’s 3D structure to predict binding affinities for kinases or DNA repair enzymes .

Q. How should researchers design in vivo studies to validate this compound’s antitumor efficacy while minimizing ethical concerns?

  • Use xenograft models (e.g., NUGC-3 cells in immunodeficient mice) with strict adherence to animal welfare guidelines (e.g., 3Rs principle) .
  • Monitor pharmacokinetic parameters (Cₘₐₓ, t₁/₂) via LC-MS/MS to assess bioavailability and dose optimization .
  • Include positive controls (e.g., cisplatin) and histopathological analysis of organs to evaluate toxicity .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent cytotoxicity?

  • Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare inhibition rates across cell lines .
  • Report effect sizes and confidence intervals to avoid overinterpretation of marginal results .

Q. How can researchers address the limited bioavailability of this compound in preclinical studies?

Strategies include:

  • Nanoformulation (e.g., liposomes, polymeric nanoparticles) to enhance solubility and tumor targeting .
  • Prodrug design by modifying hydroxyl groups to improve membrane permeability .
  • Pharmacokinetic boosting using cytochrome P450 inhibitors to prolong systemic exposure .

Q. Research Gaps and Future Directions

Q. What are the understudied aspects of this compound’s pharmacological potential?

  • Synergistic effects with chemotherapeutic agents (e.g., doxorubicin) via combination index analysis .
  • Anti-inflammatory activity in models of chronic inflammation (e.g., RAW 264.7 macrophages) .
  • Biosynthetic gene cluster analysis of Peperomia sui to enable heterologous production in microbial hosts .

Q. How can computational tools enhance the study of this compound’s structure-activity relationships (SAR)?

  • Use QSAR models to predict modifications that enhance cytotoxicity while reducing off-target effects .
  • Perform molecular dynamics simulations to explore conformational flexibility and binding stability .

Properties

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

2-[15-(1,3-benzodioxol-5-yl)pentadecanoyl]-3,4-dihydroxycyclohex-2-en-1-one

InChI

InChI=1S/C28H40O6/c29-22(27-23(30)16-17-24(31)28(27)32)14-12-10-8-6-4-2-1-3-5-7-9-11-13-21-15-18-25-26(19-21)34-20-33-25/h15,18-19,24,31-32H,1-14,16-17,20H2

InChI Key

RTNTXKREQUWGAI-UHFFFAOYSA-N

SMILES

C1CC(=O)C(=C(C1O)O)C(=O)CCCCCCCCCCCCCCC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CC(=O)C(=C(C1O)O)C(=O)CCCCCCCCCCCCCCC2=CC3=C(C=C2)OCO3

Synonyms

surinone A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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